molecular formula C60H36 B12622464 1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-75-8

1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene

Cat. No.: B12622464
CAS No.: 918654-75-8
M. Wt: 756.9 g/mol
InChI Key: NVWUKSWXNTUSPQ-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms in aromatic rings with other substituents, facilitated by catalysts and specific reaction conditions.

    Coupling Reactions: These reactions are used to join two aromatic rings through a carbon-carbon bond, often using palladium or nickel catalysts.

    Oxidative Aromatization: This step involves the oxidation of intermediate compounds to form aromatic rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, nickel, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.

Scientific Research Applications

1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function. The pathways involved may include:

    Signal Transduction: Modulating the activity of signaling proteins.

    Gene Expression: Influencing the transcription of specific genes.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene can be compared with other similar compounds, such as:

    1-(Naphthalen-2-yl)-6-(3-{3-[3-(pyren-1-yl)phenyl]phenyl}phenyl)pyrene: Similar structure but with different substitution patterns.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains naphthalen-1-yl group but differs in overall structure and properties.

The uniqueness of this compound lies in its specific arrangement of aromatic rings, which imparts distinct chemical and physical properties.

Properties

CAS No.

918654-75-8

Molecular Formula

C60H36

Molecular Weight

756.9 g/mol

IUPAC Name

1-naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene

InChI

InChI=1S/C60H36/c1-2-15-49-39(7-1)8-6-16-52(49)53-31-25-44-27-33-55-51(30-24-43-28-34-56(53)60(44)59(43)55)48-14-5-12-46(36-48)38-19-17-37(18-20-38)45-11-4-13-47(35-45)50-29-23-42-22-21-40-9-3-10-41-26-32-54(50)58(42)57(40)41/h1-36H

InChI Key

NVWUKSWXNTUSPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC=CC(=C7)C8=CC=C(C=C8)C9=CC(=CC=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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